molecular formula C21H22N2O5 B4700141 1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-(3-methoxybenzoyl)piperazine

1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-(3-methoxybenzoyl)piperazine

Cat. No. B4700141
M. Wt: 382.4 g/mol
InChI Key: DXSJZDYARZIXAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-(3-methoxybenzoyl)piperazine, also known as MDBP, is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. MDBP is a derivative of piperazine and is synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-(3-methoxybenzoyl)piperazine is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. 1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-(3-methoxybenzoyl)piperazine has been shown to interact with the dopamine and serotonin systems, which are involved in the regulation of mood, behavior, and cognition. 1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-(3-methoxybenzoyl)piperazine may also interact with other neurotransmitter systems, such as the glutamate and GABA systems, which are involved in the regulation of synaptic transmission and plasticity.
Biochemical and Physiological Effects:
1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-(3-methoxybenzoyl)piperazine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter systems, the regulation of gene expression, and the induction of apoptosis in cancer cells. 1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-(3-methoxybenzoyl)piperazine has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-(3-methoxybenzoyl)piperazine has several advantages for lab experiments, including its stability and solubility in various solvents. 1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-(3-methoxybenzoyl)piperazine is also relatively easy to synthesize, which makes it a useful reference compound for drug development and medicinal chemistry studies. However, 1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-(3-methoxybenzoyl)piperazine has some limitations for lab experiments, including its potential toxicity and the lack of information on its long-term effects.

Future Directions

There are several future directions for research on 1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-(3-methoxybenzoyl)piperazine, including the investigation of its potential therapeutic applications in various diseases, the identification of its molecular targets and mechanisms of action, and the development of new derivatives with improved properties and efficacy. Additionally, further studies are needed to evaluate the safety and long-term effects of 1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-(3-methoxybenzoyl)piperazine in both preclinical and clinical settings.

Scientific Research Applications

1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-(3-methoxybenzoyl)piperazine has been studied for its potential applications in various fields, including medicinal chemistry, drug development, and neuroscience. In medicinal chemistry, 1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-(3-methoxybenzoyl)piperazine has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders. In drug development, 1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-(3-methoxybenzoyl)piperazine has been used as a reference compound for the development of new drugs with similar structures and properties. In neuroscience, 1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-(3-methoxybenzoyl)piperazine has been studied for its effects on neurotransmitter systems and its potential as a tool for studying the brain.

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-[4-(3-methoxybenzoyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c1-26-16-6-4-5-15(13-16)20(24)22-9-11-23(12-10-22)21(25)19-14-27-17-7-2-3-8-18(17)28-19/h2-8,13,19H,9-12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSJZDYARZIXAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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